1-Phenylcyclobutane-1-carbohydrazide hydrochloride

Description

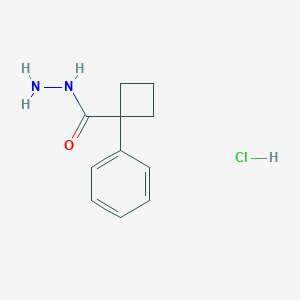

1-Phenylcyclobutane-1-carbohydrazide hydrochloride is a synthetic organic compound featuring a strained cyclobutane ring substituted with a phenyl group and a carbohydrazide moiety (CONHNH₂), which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

1-phenylcyclobutane-1-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-13-10(14)11(7-4-8-11)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIFDEBLNXKPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylcyclobutane-1-carbohydrazide hydrochloride typically involves the reaction of 1-phenylcyclobutanecarboxylic acid with hydrazine hydrate under acidic conditions to form the carbohydrazide. The hydrochloride salt is then obtained by treating the carbohydrazide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclobutane-1-carbohydrazide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

Substitution: The phenyl group or the carbohydrazide moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclobutanone derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

1-Phenylcyclobutane-1-carbohydrazide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenylcyclobutane-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The phenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-phenylcyclobutane-1-carbohydrazide hydrochloride with structurally related compounds, highlighting key differences in functional groups and molecular properties:

* Hypothetical data inferred from structural analogs.

Physicochemical Properties

- Cyclobutane Strain: Compounds with cyclobutane rings (e.g., 1-benzylcyclobutane-1-carboxylic acid , 1-(benzylamino)cyclobutane-1-carbonitrile hydrochloride ) exhibit increased reactivity due to ring strain, which may enhance their utility in ring-opening reactions or photochemical applications.

- Solubility : Hydrochloride salts (e.g., phenylhydrazinium hydrochloride , 1-benzyl-1-phenylhydrazine hydrochloride ) generally exhibit higher water solubility compared to their free bases, facilitating use in aqueous reactions.

- Stability : Hydrazide derivatives (e.g., the target compound) are prone to hydrolysis under acidic or basic conditions, whereas nitrile () or carboxylic acid () analogs show greater stability.

Biological Activity

Overview

1-Phenylcyclobutane-1-carbohydrazide hydrochloride is a synthetic compound with a molecular formula of and a molecular weight of 226.7 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Synthesis

The synthesis involves the reaction of 1-phenylcyclobutanecarboxylic acid with hydrazine hydrate under acidic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This synthetic route allows for the production of the compound in a laboratory setting, although industrial production methods remain less documented.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or modulation of their activity. The phenyl group enhances the binding affinity to target molecules, which is crucial for its therapeutic effects.

Biological Activity

Recent studies have highlighted the compound's potential against various pathogens, including Mycobacterium tuberculosis. In a high-throughput screening of approximately 100,000 compounds, a phenylcyclobutane carboxamide derivative exhibited a minimum inhibitory concentration (MIC) of 6.9 µM against M. tuberculosis, indicating significant antimicrobial activity .

Anticancer Activity

Research has also explored the compound's anticancer properties. The mechanism by which it may exert these effects includes interference with cellular pathways involved in proliferation and apoptosis. However, specific studies detailing its efficacy against various cancer cell lines are still limited.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 1-Phenylcyclobutane-1-carbohydrazide | Non-hydrochloride form | Limited data on biological activity |

| Cyclobutanecarbohydrazide | Lacks phenyl group | Different chemical properties |

| Phenylhydrazine derivatives | Similar hydrazine moieties | Varying biological activities |

This table illustrates the distinctiveness of this compound due to its structural components and potential activities.

Case Studies and Research Findings

While extensive clinical data on this compound is currently sparse, initial findings suggest promising avenues for further research:

- Study on Antimicrobial Properties : A recent study indicated that derivatives of this compound showed significant activity against M. tuberculosis, suggesting potential for development as an anti-tuberculosis agent .

- Exploration of Anticancer Mechanisms : Preliminary investigations into its anticancer properties have shown that the compound may affect cell signaling pathways related to cancer progression, warranting further exploration in vitro and in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.